molecular formula C14H15ClN2O B2562509 5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole CAS No. 318248-38-3

5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole

Cat. No.: B2562509
CAS No.: 318248-38-3
M. Wt: 262.74
InChI Key: AYFOQLMVZSMEFQ-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The title compound can be synthesized from 3-methyl-1-phenyl-1H pyrazol-5(4H)-one under Vilsmeier-Haack reaction conditions .


Molecular Structure Analysis

The crystal structure of the compound was determined by X-ray diffraction method. The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .


Chemical Reactions Analysis

The compound participates in the synthesis of 2-((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives .


Physical and Chemical Properties Analysis

The title compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has a molecular weight of 220.65 . The melting point of the compound is 145-148 °C .

Scientific Research Applications

Synthesis of Pyrazoles

Pyrazoles, including compounds like 5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole, have versatile applications in the field of organic synthesis. Grotjahn et al. (2002) demonstrated a method for synthesizing pyrazoles with functionalized side chains, highlighting their utility as precursors to polyfunctional pyrazoles. This process involves the formation of the pyrazole nucleus followed by nucleophilic substitution reactions, allowing for the creation of derivatives with various side chains. Such derivatives can serve as ligands, with potential applications in catalysis and material science due to their ability to form hydrogen bonds depending on the steric environment created by the substituents at specific carbon positions (Grotjahn et al., 2002).

Biological and Pharmacological Activities

Pyrazole derivatives display a range of biological and pharmacological activities. A study by Soliman et al. (2019) explored the antioxidant properties of a pyrazolecarboxamide derivative in mitigating oxidative stress and DNA damage in African catfish exposed to lead nitrate. The study demonstrated the potential of pyrazole derivatives as antioxidants in biological systems, which could be relevant for environmental and toxicological applications (Soliman et al., 2019).

Structural and Theoretical Investigations

Viveka et al. (2016) conducted experimental and theoretical studies on a pyrazole-4-carboxylic acid derivative, which involved characterizing its structure through various techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These studies provide insights into the molecular structure and behavior of pyrazole derivatives, which can be crucial for understanding their reactivity and interactions in various chemical and biological contexts (Viveka et al., 2016).

Corrosion Inhibition

Research by Yadav et al. (2016) investigated the use of pyranopyrazole derivatives as inhibitors for mild steel corrosion in acidic solutions. This study highlights the potential application of pyrazole derivatives in industrial contexts, particularly in protecting metals against corrosion, which is a significant concern in various industries (Yadav et al., 2016).

Safety and Hazards

The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating it can cause eye irritation, skin irritation, and may cause respiratory irritation .

Future Directions

The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions . It has potential applications in the development of new drugs and other chemical products .

Properties

IUPAC Name

5-chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-3-9-18-10-12-13(16-17(2)14(12)15)11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFOQLMVZSMEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COCC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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